N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

Cardiovascular pharmacology Hypotensive agents Mannich base

N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide (synonyms: N-piperidinomethyl nicotinamide, NA-1; CAS 5259-92-7; molecular formula C₁₂H₁₇N₃O; MW 219.29 g/mol) is a synthetic N-Mannich base of nicotinamide (vitamin B3) in which the amide nitrogen of the pyridine-3-carboxamide scaffold is functionalized with a piperidin-1-ylmethyl substituent. This structural modification places the compound at the intersection of two pharmacologically significant chemotypes—nicotinamide derivatives and piperidine-containing small molecules.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B12123036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-1-ylmethyl)pyridine-3-carboxamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CNC(=O)C2=CN=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16)
InChIKeyPCADOPGPQIAFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide: Procurement-Relevant Identity, Physicochemical Profile, and Scientific Context


N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide (synonyms: N-piperidinomethyl nicotinamide, NA-1; CAS 5259-92-7; molecular formula C₁₂H₁₇N₃O; MW 219.29 g/mol) is a synthetic N-Mannich base of nicotinamide (vitamin B3) in which the amide nitrogen of the pyridine-3-carboxamide scaffold is functionalized with a piperidin-1-ylmethyl substituent [1]. This structural modification places the compound at the intersection of two pharmacologically significant chemotypes—nicotinamide derivatives and piperidine-containing small molecules. Historically, NA-1 was investigated as a hypotensive agent in the early 1970s and has since been explored in the contexts of prodrug design, antibacterial screening, and corrosion inhibition [2][3]. Unlike the parent nicotinamide, which is a broadly active endogenous molecule, N-(piperidin-1-ylmethyl)pyridine-3-carboxamide exhibits a distinct pharmacological and physicochemical fingerprint that precludes simple substitution with unmodified nicotinamide or other N-alkyl nicotinamide analogs for research applications requiring specific hydrolytic lability, cardiovascular activity, or metal-coordination behavior.

Why N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide Cannot Be Replaced by Unmodified Nicotinamide or Simple N-Alkyl Analogs in Experimental Workflows


The piperidinomethyl modification at the amide nitrogen of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide fundamentally alters three properties that govern experimental utility: (i) hydrolytic stability—the N-Mannich linkage confers pH-dependent, spontaneous decomposition kinetics that are not shared by N-methylnicotinamide or nicotinamide itself, a property exploited in prodrug design [1]; (ii) cardiovascular pharmacology—NA-1 produces a distinct, prolonged hypotensive response in normotensive dogs through combined direct cardiac depression, peripheral vasodilation, and α-adrenergic blockade, a multimodal profile absent in the parent nicotinamide [2]; and (iii) metal-coordination and corrosion inhibition—the Mannich base architecture, with its tertiary amine from the piperidine ring and the pyridine nitrogen, creates a bidentate ligand environment that enhances surface adsorption on mild steel in acidic media relative to nicotinamide, as demonstrated by quantitative electrochemical studies on the closely related NPB analog [3]. These orthogonal properties mean that a researcher requiring hydrolytically labile amide prodrugs, a cardiovascular tool compound with defined mechanistic fingerprint, or a nitrogen-rich corrosion inhibitor cannot achieve equivalent experimental outcomes by substituting nicotinamide, N-methylnicotinamide, or simple piperidine amides.

Quantitative Differentiation Evidence for N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide Against Closest Analogs and In-Class Alternatives


Hypotensive Mechanism: Multimodal Cardiovascular Action of NA-1 Versus Parent Nicotinamide in Anesthetized Normotensive Dogs

NA-1 (N-(piperidin-1-ylmethyl)pyridine-3-carboxamide) produced an immediate and prolonged fall in blood pressure upon rapid intravenous injection in anesthetized normotensive dogs, a response mechanistically attributed to three distinct components: direct myocardial depression, direct peripheral vasodilation, and α-adrenergic receptor blockade [1]. In contrast, unmodified nicotinamide at equivalent doses does not elicit this hypotensive triad; nicotinamide's cardiovascular profile is limited to weak vasodilation at supraphysiological concentrations and is not associated with adrenergic blockade [1]. The prolonged duration of NA-1's hypotensive response is consistent with the hydrolytic release kinetics of the N-Mannich base, providing a temporal dimension to the pharmacological effect that cannot be replicated by rapid-acting vasodilators.

Cardiovascular pharmacology Hypotensive agents Mannich base

Hydrolytic Lability: pH-Dependent Release Kinetics of the N-Mannich Base Compared to Stable N-Alkyl Nicotinamide Analogs

The N-Mannich base linkage in N-(piperidin-1-ylmethyl)pyridine-3-carboxamide undergoes spontaneous, pH-dependent hydrolysis at 37 °C, regenerating the parent nicotinamide and releasing formaldehyde and piperidine [1]. The hydrolysis rate is governed by two factors: the steric bulk of the amine component and the acidity of the amide NH. Compared to Mannich bases derived from less sterically hindered amines (e.g., dimethylamine, morpholine), the piperidine-derived Mannich base exhibits a significantly enhanced hydrolysis rate due to greater steric crowding at the α-carbon, which facilitates rate-limiting C–N bond cleavage of the free base form [1]. In contrast, stable N-alkyl nicotinamide analogs such as N-methylnicotinamide lack this hydrolytic pathway entirely and are metabolically stable under identical pH and temperature conditions, making them unsuitable as hydrolytically activated prodrugs.

Prodrug design Hydrolysis kinetics Drug delivery

Corrosion Inhibition Efficiency: Quantitative Advantage of Nicotinamide Mannich Bases over Unmodified Nicotinamide on Mild Steel in 1.0 M HCl

Although direct electrochemical data for N-(piperidin-1-ylmethyl)pyridine-3-carboxamide itself are not reported in the primary literature, the closest structurally characterized analog N-(phenyl(piperidin-1-yl)methyl) nicotinamide (NPB) demonstrated significantly enhanced corrosion inhibition of mild steel in 1.0 M HCl compared to unmodified nicotinamide (NA), as quantified by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) measurements [1]. The inhibition efficiency (IE%) of NPB exceeded that of NA across all tested concentrations (50–250 ppm), attributable to the increased electron density from the piperidine nitrogen and the phenyl group, which enhance chemisorption onto the mild steel surface. The structural similarity between NPB and the target compound—sharing the identical piperidin-1-ylmethyl-nicotinamide core, with NPB bearing an additional phenyl substituent at the methylene bridge—permits a class-level inference that the target compound's corrosion inhibition performance will substantially surpass that of nicotinamide itself, though it may be moderately lower than NPB due to the absence of the phenyl group's additional π-electron contribution to surface adsorption.

Corrosion inhibition Mild steel Electrochemistry

Metal Complexation Utility: Bidentate N,N'-Coordination Potential Differentiating Mannich Base Nicotinamides from Simple Nicotinamide in Cu(II) and Ni(II) Chemistry

Nicotinamide-based Mannich bases function as bidentate N,N'-donor ligands, coordinating through the pyridine ring nitrogen and the tertiary amine nitrogen of the piperidine moiety, as demonstrated by the synthesis and characterization of Cu(II) and Ni(II) complexes of a closely related nicotinamide Mannich base [1]. These complexes exhibit DNA-binding activity, antioxidant properties, and antimicrobial effects that are absent in the free ligand and in simple nicotinamide-metal complexes, which rely on monodentate coordination through the pyridine nitrogen or the amide oxygen. The target compound, N-(piperidin-1-ylmethyl)pyridine-3-carboxamide, possesses the identical N,N'-donor set (pyridine N + piperidine tertiary N) and is therefore predicted to form chelate complexes with transition metals, a property that distinguishes it from N-alkyl nicotinamides lacking a second donor atom and from nicotinamide itself, which cannot form stable five-membered chelate rings.

Coordination chemistry Metal complexes Mannich base ligands

Antibacterial Class Membership: Prokaryotic Translation Inhibition Potential Versus Inactive Nicotinamide in Dual-Reporter Screening

High-throughput screening using a dual-reporter gene system (RFP and Katushka2S) identified N-pyridyl-substituted carboxypiperidine amides as a new class of prokaryote translation inhibitors, with the most active compound in the series exhibiting a minimum inhibitory concentration (MIC) of 12 μg/mL against bacterial strains [1]. The target compound, N-(piperidin-1-ylmethyl)pyridine-3-carboxamide, belongs to this structural class, sharing the critical N-pyridyl-carboxypiperidine pharmacophore. In contrast, nicotinamide itself was inactive in this translation inhibition assay, demonstrating that the piperidine carboxamide extension is essential for antibacterial activity. While the specific MIC of the target compound is not reported in the primary screening publication, its membership in the active chemotype class provides a strong rationale for its selection as a scaffold for antibacterial optimization over nicotinamide, which offers no translation inhibition activity.

Antibacterial discovery Translation inhibitors High-throughput screening

Evidence-Backed Application Scenarios Where N-(Piperidin-1-ylmethyl)pyridine-3-carboxamide Provides Verifiable Advantage Over Analogs


Cardiovascular Mechanistic Probe: Dissecting Multimodal Hypotensive Action in Canine or Rodent Models

Investigators studying the interplay between direct cardiac depression, peripheral vasodilation, and α-adrenergic blockade can use NA-1 as a single-molecule tool that simultaneously engages all three mechanisms, as established by the Kumar et al. (1970) in vivo and in vitro studies in anesthetized dogs [1]. Unlike nicotinamide, which is cardiovascularly inert at standard doses, NA-1 at 25 mg/kg i.v. produces a quantifiable, prolonged hypotensive response suitable for pharmacological dissection experiments. Procurement of NA-1 over N-methylnicotinamide or simple piperidine amides is justified when the experimental design requires hydrolytically labile Mannich base pharmacology rather than metabolically stable analogs.

Hydrolytically Activated Prodrug Design: pH-Responsive Nicotinamide Delivery Platform

Drug delivery laboratories developing pH-sensitive or sterically tuned prodrugs of nicotinamide can employ N-(piperidin-1-ylmethyl)pyridine-3-carboxamide as a validated model compound whose hydrolysis kinetics at 37 °C across a range of pH values are quantitatively characterized by Bundgaard and Johansen (1980) [1]. The piperidine-derived Mannich base exhibits faster hydrolysis than less sterically hindered amine analogs, providing a tunable release rate. This application is not served by N-methylnicotinamide, which is completely resistant to hydrolysis under identical conditions, making the target compound the appropriate choice for kinetic characterization of enzyme-independent prodrug activation.

Corrosion Inhibitor Formulation: Acidic Pickling and Oil-Well Acidizing Fluids

Industrial formulators developing corrosion inhibitor packages for mild steel protection in 1.0 M HCl can rationally select N-(piperidin-1-ylmethyl)pyridine-3-carboxamide based on the demonstrated quantitative advantage of the structurally analogous NPB over nicotinamide in gravimetric and electrochemical corrosion assays [1]. While NPB provides the highest inhibition efficiency due to its phenyl substituent, the target compound offers a simpler, more cost-effective synthesis route while retaining the essential bidentate adsorption motif (pyridine N + piperidine N). This compound is appropriate for applications where maximum inhibition efficiency is less critical than synthetic accessibility and cost per kilogram.

Transition Metal Coordination Chemistry: Synthesis of Bioactive Cu(II) and Ni(II) Chelates

Inorganic chemists synthesizing metal complexes for DNA-binding, antioxidant, or antimicrobial screening can exploit the pre-organized bidentate ligand architecture of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide, which is shared with structurally characterized nicotinamide Mannich base ligands that form stable Cu(II) and Ni(II) complexes with demonstrated bioactivities [1]. The target compound is preferred over nicotinamide in this context because monodentate pyridine-N or amide-O coordination by nicotinamide cannot generate the chelate effect necessary for stable complex formation, resulting in lower complex stability and reduced biological activity.

Quote Request

Request a Quote for N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.